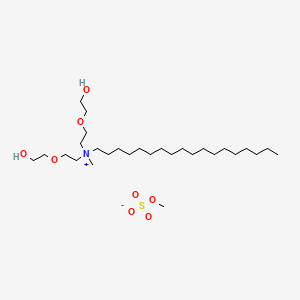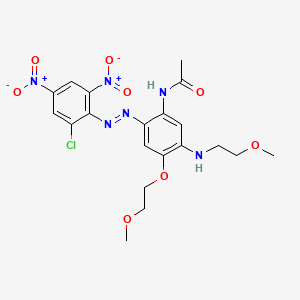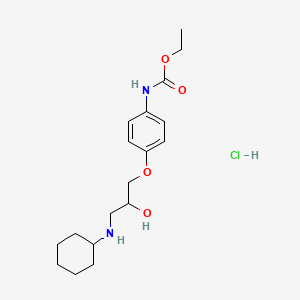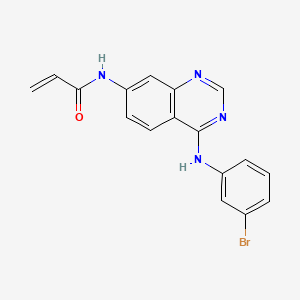
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has significant implications in cancer research and treatment due to its ability to inhibit EGFR, a protein that plays a crucial role in the growth and proliferation of cancer cells.
Preparation Methods
The synthesis of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves several steps. One common synthetic route includes the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-bromoaniline to form an intermediate, which is then reacted with acryloyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study the reactivity of quinazoline derivatives.
Biology: The compound is employed in cell biology research to investigate the role of EGFR in cell signaling and proliferation.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- involves the inhibition of EGFR tyrosine kinase activity. The compound binds irreversibly to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
2-Propenamide, N-(4-((3-bromophenyl)amino)-7-quinazolinyl)- can be compared with other EGFR inhibitors such as:
Gefitinib: Another EGFR inhibitor used in the treatment of non-small cell lung cancer. Unlike PD168393, gefitinib is a reversible inhibitor.
Erlotinib: Similar to gefitinib, erlotinib is a reversible EGFR inhibitor used in cancer therapy.
Properties
CAS No. |
198959-83-0 |
|---|---|
Molecular Formula |
C17H13BrN4O |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-7-yl]prop-2-enamide |
InChI |
InChI=1S/C17H13BrN4O/c1-2-16(23)21-13-6-7-14-15(9-13)19-10-20-17(14)22-12-5-3-4-11(18)8-12/h2-10H,1H2,(H,21,23)(H,19,20,22) |
InChI Key |
YGFCGWOZJQMOOG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=NC=N2)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


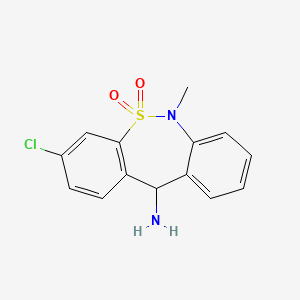
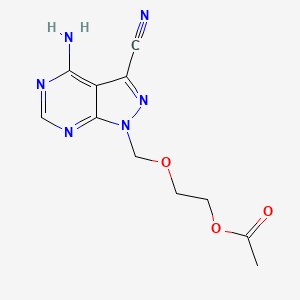

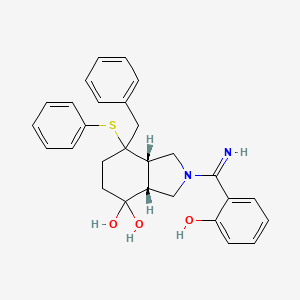
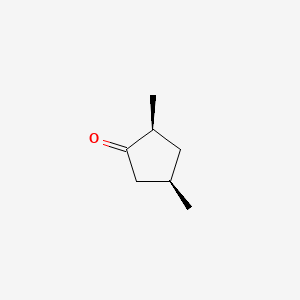
![1-[2,3-dichloro-6-(1-imidazol-1-ylethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid;hydrate](/img/structure/B12697568.png)
![N-[4-[[2-Hydroxy-4-(2-oxo-1-pyrrolidinyl)phenyl]azo]phenyl]acetamide](/img/structure/B12697571.png)
![2,2-Dimethoxyethyl[(6-methoxy-1,4-dimethyl-9H-carbazol-3-YL)methylene]amine](/img/structure/B12697577.png)
![N-(4-Butylphenyl)-4-[(4-chloro-2-methylphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12697578.png)
